molecular formula C26H29N3O3 B2622870 N-benzyl-N-ethyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872860-47-4

N-benzyl-N-ethyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2622870
CAS No.: 872860-47-4
M. Wt: 431.536
InChI Key: ZKTUEYCSOKDREB-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic indole derivative characterized by:

  • A 1-(2-oxo-2-(piperidin-1-yl)ethyl) substitution on the indole core.
  • A N-benzyl-N-ethyl acetamide group at the 2-oxo position.

The benzyl-ethyl substitution may enhance lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

N-benzyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-2-27(17-20-11-5-3-6-12-20)26(32)25(31)22-18-29(23-14-8-7-13-21(22)23)19-24(30)28-15-9-4-10-16-28/h3,5-8,11-14,18H,2,4,9-10,15-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTUEYCSOKDREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-ethyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of N-benzyl-N-ethyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide involves multiple steps, typically including the formation of the indole structure followed by the introduction of the piperidine and benzyl groups. The detailed synthetic pathway can vary based on specific methodologies employed in different laboratories.

Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl-N-ethyl derivatives exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines, demonstrating IC50 values indicative of potent cytotoxic effects. The structure containing the indole moiety is particularly noted for its ability to interact with biological targets involved in cancer progression.

Antimicrobial Properties

Research into the antimicrobial efficacy of similar compounds has shown promising results against various pathogens. A study highlighted that certain derivatives displayed significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications to the benzyl and piperidine components could enhance antimicrobial potency.

The proposed mechanism of action for N-benzyl-N-ethyl derivatives often involves the inhibition of key enzymes or pathways associated with tumor growth or bacterial survival. For example, docking studies have revealed potential interactions with proteins involved in apoptosis and cell cycle regulation, highlighting the importance of structural components in mediating these effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-benzyl-N-ethyl compounds. Key findings include:

  • Indole Moiety : The presence of an indole ring is essential for anticancer activity, as it facilitates interactions with cellular targets.
Structural Feature Effect on Activity
Indole RingEssential for anticancer effects
Piperidine GroupEnhances solubility and bioavailability
Benzyl SubstitutionModulates binding affinity

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A derivative similar to N-benzyl-N-ethyl was tested on A431 human epidermoid carcinoma cells, showing an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
  • Case Study 2: Antimicrobial Testing
    • Compounds were evaluated against Mycobacterium tuberculosis, revealing several derivatives with potent inhibitory concentrations that suggest a promising avenue for developing new anti-tubercular agents.
  • Case Study 3: In Vivo Studies
    • Animal models treated with N-benzyl-N-ethyl derivatives exhibited reduced tumor sizes compared to controls, supporting the in vitro findings and indicating potential for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Indole Core

N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide ()
  • Key Differences :
    • Replaces the 2-oxo group in the target compound with a sulfanyl (S–) linker.
    • Substitutes N-benzyl-N-ethyl with N-(4-fluorobenzyl) .
  • Implications :
    • The sulfanyl group may reduce metabolic stability compared to the oxo group due to susceptibility to oxidation.
    • Fluorination of the benzyl group could enhance binding affinity to hydrophobic pockets in target proteins .
Methyl-2-cyano-3-(1-(2-oxo-2-(o-tolylamino)ethyl)-1H-indol-3-yl) Acrylate ()
  • Key Differences: Replaces the piperidin-1-yl group with o-tolylamino. Incorporates a cyano-acrylate moiety instead of acetamide.
  • The o-tolylamino group may reduce solubility compared to piperidine .

Modifications in the Acetamide Side Chain

N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide ()
  • Key Differences: Lacks the ethyl group in the acetamide side chain (N-methyl vs. N-ethyl). No piperidinyl-2-oxoethyl substitution on the indole.
  • Implications :
    • Reduced steric bulk from the missing ethyl group may lower binding specificity.
    • Absence of the piperidinyl group could diminish interactions with targets requiring basic nitrogen (e.g., GPCRs) .
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide ()
  • Key Differences :
    • Substitutes N-benzyl-N-ethyl with N-pyridin-4-yl .
    • Replaces piperidinyl-2-oxoethyl with 4-chlorobenzyl .
  • The chlorobenzyl group enhances tubulin inhibition activity, as demonstrated in preclinical studies .
Antiproliferative Activity
  • The target compound’s piperidinyl-2-oxoethyl group shares structural similarity with indole-based antiproliferative agents (). However, the absence of a cyano-acrylate group (as in ) may reduce potency against cancer cell lines .
Antibacterial Activity
  • Hybrid compounds like (E)-3-(2-methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-2-(piperidin-1-yl)ethyl}-1H-indol-3-yl}but-3-en-2-one () show potent MRSA inhibition (MIC = 2 µM). The target compound lacks the nitroimidazole moiety, which is critical for DNA intercalation and bacterial membrane disruption in hybrids .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Notable Biological Activity Evidence Source
Target Compound ~475.6 g/mol N-benzyl-N-ethyl, piperidinyl-2-oxoethyl Under investigation N/A
N-(4-Fluorobenzyl)-2-sulfanyl analog ~483.5 g/mol 4-Fluorobenzyl, sulfanyl linker Potential CYP450 inhibition
Methyl-2-cyano-3-(o-tolylamino) acrylate ~373.1 g/mol o-Tolylamino, cyano-acrylate Antiproliferative (IC50 = 1.2 µM)
N-Pyridin-4-yl-4-chlorobenzyl analog ~423.9 g/mol 4-Chlorobenzyl, pyridin-4-yl Tubulin inhibition (IC50 = 0.8 µM)
Nitroimidazole-piperidinyl hybrid ~592.7 g/mol Nitroimidazole, dual piperidinyl MRSA inhibition (MIC = 2 µM)

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